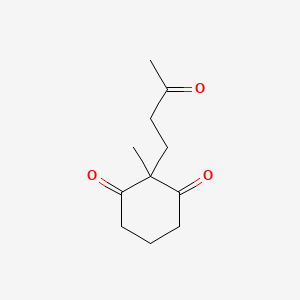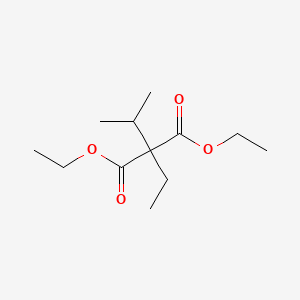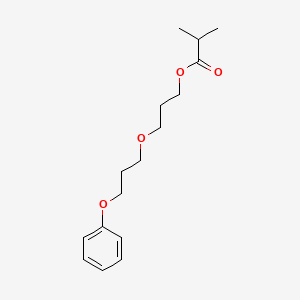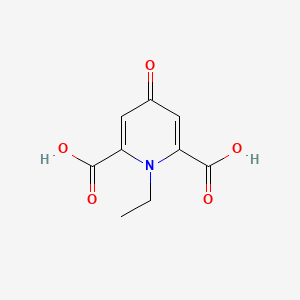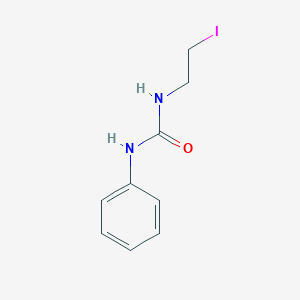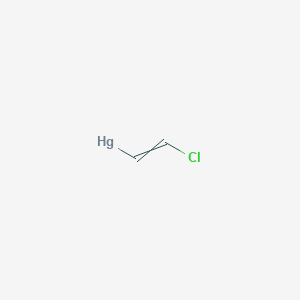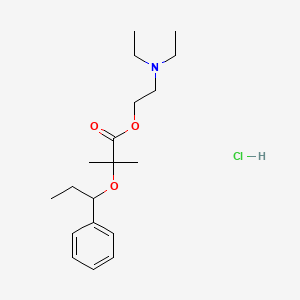
2-Fluoro-3-methylbuta-1,3-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-3-methylbuta-1,3-diene is an organic compound with the molecular formula C5H7F It is a fluorinated derivative of butadiene, characterized by the presence of a fluorine atom and a methyl group attached to the conjugated diene system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Fluoro-3-methylbuta-1,3-diene can be synthesized through several methods. One common approach involves the reaction of 2-methyl-1,3-butadiene with a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound under controlled conditions. The reaction typically requires a catalyst and is carried out at low temperatures to ensure selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The process may also include purification steps such as distillation or chromatography to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-3-methylbuta-1,3-diene undergoes various chemical reactions, including:
Addition Reactions: The compound can participate in electrophilic addition reactions with halogens or hydrogen halides, leading to the formation of dihalogenated or halogenated products.
Cycloaddition Reactions: It can undergo 1,3-dipolar cycloaddition with diazomethane or diazocyclopropane, resulting in the formation of pyrazolines or cyclopropanes.
Polymerization: The compound can be polymerized to form polymers with unique properties, useful in the production of synthetic rubbers and other materials.
Common Reagents and Conditions
Diazomethane: Used in cycloaddition reactions, typically in an ether solvent at low temperatures.
Hydrogen Halides: Used in addition reactions, often in the presence of a catalyst.
Catalysts: Various catalysts such as potassium carbonate or transition metal complexes may be used to facilitate reactions.
Major Products
Fluorovinyl Derivatives: Formed through addition reactions.
Cyclopropanes and Pyrazolines: Formed through cycloaddition reactions.
Polymers: Formed through polymerization processes.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-3-methylbuta-1,3-diene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, synthetic rubbers, and advanced materials.
Wirkmechanismus
The mechanism of action of 2-fluoro-3-methylbuta-1,3-diene involves its interaction with various molecular targets and pathways. In electrophilic addition reactions, the compound acts as a nucleophile, attacking electrophilic centers to form new bonds. In cycloaddition reactions, it participates as a diene, reacting with dipolarophiles to form cyclic structures. The presence of the fluorine atom influences the reactivity and selectivity of these reactions, making the compound a valuable tool in synthetic chemistry.
Vergleich Mit ähnlichen Verbindungen
2-Fluoro-3-methylbuta-1,3-diene can be compared with other similar compounds such as:
2-Methyl-1,3-butadiene (Isoprene): Lacks the fluorine atom, resulting in different reactivity and applications.
1,1-Difluoro-2-methylbuta-1,3-diene: Contains two fluorine atoms, leading to distinct chemical properties and uses.
2-Chloro-3-methylbuta-1,3-diene:
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and properties, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
338-68-1 |
|---|---|
Molekularformel |
C5H7F |
Molekulargewicht |
86.11 g/mol |
IUPAC-Name |
2-fluoro-3-methylbuta-1,3-diene |
InChI |
InChI=1S/C5H7F/c1-4(2)5(3)6/h1,3H2,2H3 |
InChI-Schlüssel |
YAYWOMCZHXJZEP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


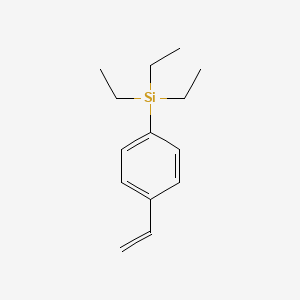
![17-[1-[2-(Dimethylamino)ethylamino]ethyl]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B14744143.png)


![[1,3]Oxazolo[2,3-a]isoquinolin-4-ium](/img/structure/B14744159.png)
